N-(3-ethoxypropyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxypropyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Spirocyclization: The formation of the spiro linkage involves the cyclization of the isoquinoline derivative with a cyclohexane ring.
Functional Group Modifications: Introduction of the ethoxypropyl and methoxyethyl groups can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Alkoxides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting neurological disorders.
Material Science: As a building block for the synthesis of novel polymers with unique mechanical properties.
Biological Research: As a probe to study the interactions of spiro compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The spiro structure can provide unique binding properties, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-pyrrolidine]: Another spiro compound with potential medicinal applications.
Spiro[cyclohexane-1,3’-piperidine]: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
N-(3-ethoxypropyl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific functional groups and the combination of the isoquinoline and cyclohexane rings. This unique structure can provide distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H34N2O4 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C23H34N2O4/c1-3-29-16-9-14-24-21(26)20-18-10-5-6-11-19(18)22(27)25(15-17-28-2)23(20)12-7-4-8-13-23/h5-6,10-11,20H,3-4,7-9,12-17H2,1-2H3,(H,24,26) |
InChI Key |
UXEVPSGTPJCESI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.